molecular formula C5H7N3S2 B2957336 3-amino-6-methyl-1H-pyrimidine-2,4-dithione CAS No. 68967-30-6

3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Cat. No. B2957336
CAS RN: 68967-30-6
M. Wt: 173.25
InChI Key: MOGVLZALXRGVMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, such as “3-amino-6-methyl-1H-pyrimidine-2,4-dithione”, involves various methods . One of the methods includes an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of “3-amino-6-methyl-1H-pyrimidine-2,4-dithione” is represented by the formula C5H7N3O2 . The molecular weight is 141.1280 .


Chemical Reactions Analysis

Pyrimidines, including “3-amino-6-methyl-1H-pyrimidine-2,4-dithione”, undergo various chemical reactions . For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • The reaction of similar pyrimidine derivatives with active methylenes has been explored to synthesize a variety of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, which are crucial intermediates in pharmaceutical and agrochemical industries (Shibuya, 1984).
  • A study demonstrated the synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, underlining the compound's potential in creating biologically active molecules (Cottam et al., 1984).

Material Science and Corrosion Inhibition

  • Pyrimidine derivatives have been synthesized as corrosion inhibitors for mild steel in highly acidic solutions, indicating their potential applications in protecting metals against corrosion (Hou et al., 2019).

Medicinal Chemistry and Drug Design

  • Novel cyclic amino acids derived from halophilic phototrophic bacteria, featuring a pyrimidine structure, have been isolated, displaying osmoregulatory functions. This highlights the compound's relevance in understanding microbial adaptation to extreme environments (Galinski et al., 1985).
  • Triorganotin(IV) derivatives of pyrimidine analogs have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Ruisi et al., 2010).

properties

IUPAC Name

3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVLZALXRGVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N(C(=S)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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